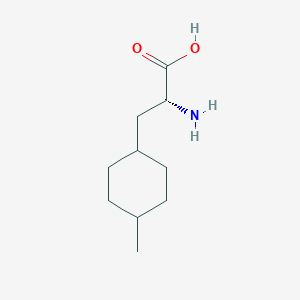![molecular formula C7H4Cl2N2O B15221523 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of chlorine atoms at positions 4 and 7 on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzimidazole ring.
Chlorination: The benzimidazole intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4,7-diamino-1H-benzo[d]imidazol-2(3H)-one, while oxidation can produce this compound N-oxide.
科学的研究の応用
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound’s ability to inhibit specific enzymes or proteins makes it a candidate for drug development.
Biological Research: It is used as a probe to study biological pathways and molecular interactions. Its derivatives can be labeled with fluorescent or radioactive tags for imaging and diagnostic purposes.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Agriculture: It is investigated for its potential as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
作用機序
The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The compound can also modulate signaling pathways by binding to receptors or ion channels, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 4,7-Dichloro-1H-benzo[d]imidazole
- 4,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoate
Uniqueness
4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C7H4Cl2N2O |
|---|---|
分子量 |
203.02 g/mol |
IUPAC名 |
4,7-dichloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChIキー |
JBTZUQXKSWSTNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)NC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)

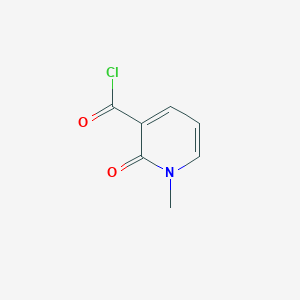


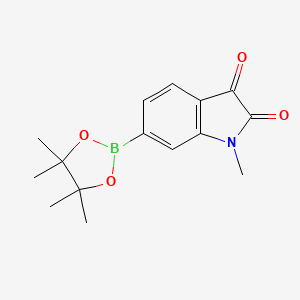

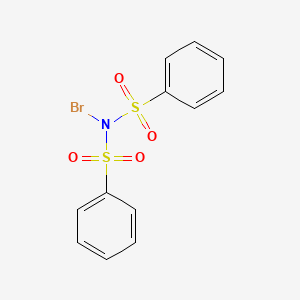
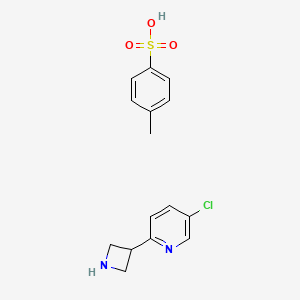
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)


![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
